1-azido-2-chloro-4-(trifluoromethyl)benzene
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Overview
Description
1-azido-2-chloro-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-2-chloro-4-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with sodium azide, followed by reduction of the nitro groups to amino groups and subsequent diazotization and azidation . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
1-azido-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvent systems .
Major Products Formed
Major products formed from these reactions include substituted derivatives, reduced amines, and oxidized compounds. These products have diverse applications in different fields .
Scientific Research Applications
1-azido-2-chloro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azido-2-chloro-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, chloro, and trifluoromethyl groups. These functional groups interact with molecular targets and pathways, leading to the formation of different products. The azido group, in particular, is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and other applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-4-chloro-2-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenyl azide
Uniqueness
1-azido-2-chloro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of azido, chloro, and trifluoromethyl groups, making it valuable for specific applications in synthesis, research, and industry .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
1-azido-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
InChI Key |
YKENHQWWYDTADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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